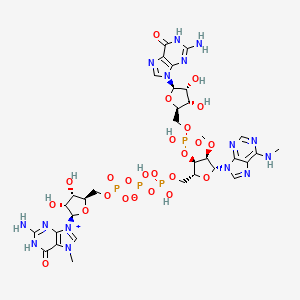
m7Gpppm6AmpG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound m7Gpppm6AmpG is a trinucleotide mRNA 5’ cap analog. It is a synthetic molecule that mimics the natural cap structure found at the 5’ end of eukaryotic messenger RNA (mRNA). This cap structure is crucial for the stability, translation, and processing of mRNA. The compound consists of 7-methylguanosine linked to N-methyl-2’-O-methylguanosine through a triphosphate bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m7Gpppm6AmpG involves multiple steps, starting with the preparation of 7-methylguanosine and N-methyl-2’-O-methylguanosine. These nucleosides are then linked through a triphosphate bridge. The reaction typically involves the use of phosphorylating agents and coupling reagents under controlled conditions to ensure the formation of the desired triphosphate linkage.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods using E. coli RNA polymerase primed with the appropriate nucleoside triphosphates. This method allows for efficient in vitro synthesis of capped RNA, which can then be purified and used for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
m7Gpppm6AmpG primarily undergoes hydrolysis and phosphorylation reactions. It is relatively stable under physiological conditions but can be hydrolyzed by nucleases.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include phosphorylating agents, coupling reagents, and enzymes such as RNA polymerase. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleosides and the triphosphate bridge.
Major Products Formed
The major products formed from the reactions involving this compound are typically the hydrolyzed nucleosides and nucleotides. These products can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
m7Gpppm6AmpG has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of mRNA cap structures.
Biology: It is employed in the study of mRNA metabolism, including splicing, translation, and degradation.
Medicine: It is used in the development of mRNA-based therapeutics and vaccines, where the cap structure is crucial for the stability and translation of the therapeutic mRNA.
Industry: It is used in the production of synthetic mRNA for research and therapeutic purposes .
Wirkmechanismus
The mechanism of action of m7Gpppm6AmpG involves its role as a cap analog. It mimics the natural 5’ cap structure of eukaryotic mRNA, thereby promoting the stability and translation of the mRNA. The compound interacts with cap-binding proteins and translation initiation factors, facilitating the formation of the initiation complex for protein synthesis. This interaction is crucial for the efficient translation of mRNA into proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m7Gpppm6AmpG ammonium: A stable salt form of this compound with similar biological activity.
This compound: Another trinucleotide mRNA 5’ cap analog used for similar applications.
Uniqueness
This compound is unique due to its specific structure, which closely mimics the natural mRNA cap. This makes it highly effective in promoting mRNA stability and translation, making it a valuable tool in both basic research and therapeutic applications .
Eigenschaften
Molekularformel |
C33H45N15O24P4 |
|---|---|
Molekulargewicht |
1159.7 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C33H45N15O24P4/c1-36-23-14-24(38-7-37-23)46(8-39-14)31-22(63-3)21(70-73(55,56)64-4-11-17(49)19(51)29(67-11)47-9-40-15-25(47)41-32(34)43-27(15)53)13(69-31)6-66-75(59,60)72-76(61,62)71-74(57,58)65-5-12-18(50)20(52)30(68-12)48-10-45(2)16-26(48)42-33(35)44-28(16)54/h7-13,17-22,29-31,49-52H,4-6H2,1-3H3,(H10-,34,35,36,37,38,41,42,43,44,53,54,55,56,57,58,59,60,61,62)/t11-,12-,13-,17-,18-,19-,20-,21-,22-,29-,30-,31-/m1/s1 |
InChI-Schlüssel |
DIMGFCCAJKOSNT-RKTALREWSA-N |
Isomerische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CN(C6=C5N=C(NC6=O)N)C)O)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC |
Kanonische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CN(C6=C5N=C(NC6=O)N)C)O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
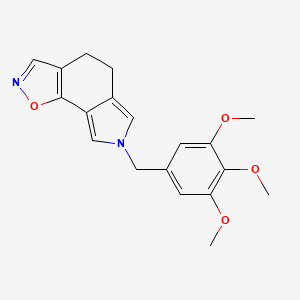

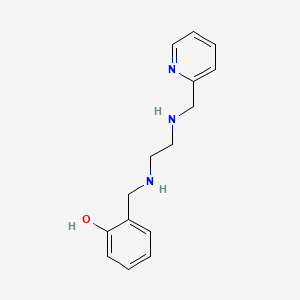
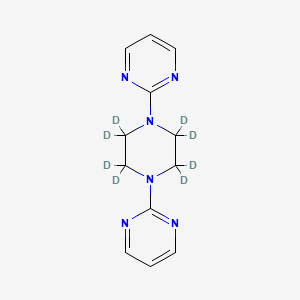
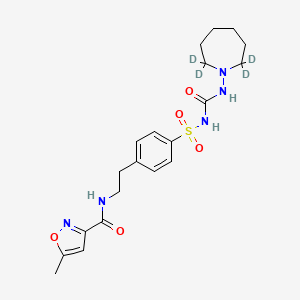

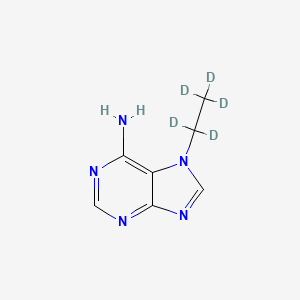

![methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate](/img/structure/B12412915.png)

![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)

